molecular formula C12H9F3N2 B1390625 2-Amino-5-phenyl-3-(trifluoromethyl)pyridine CAS No. 1186194-94-4

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine

Cat. No.: B1390625
CAS No.: 1186194-94-4
M. Wt: 238.21 g/mol
InChI Key: NHRFASOKUBRKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H9F3N2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an amino group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

The synthesis of 2-Amino-5-phenyl-3-(trifluoromethyl)pyridine can be achieved through several methods:

Chemical Reactions Analysis

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

2-Amino-5-phenyl-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The presence of the phenyl and trifluoromethyl groups in this compound makes it unique and valuable for various applications in scientific research and industry.

Properties

IUPAC Name

5-phenyl-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-9(7-17-11(10)16)8-4-2-1-3-5-8/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRFASOKUBRKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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